Thiophene Ring Substitution Position: 3-Thienyl vs. 2-Thienyl Isomer – Physicochemical and Synthetic Differentiation
The target compound, bearing the thiophene ring attached at the 3-position, exhibits a predicted density of 1.178 ± 0.06 g·cm⁻³, which is higher than the phenyl analog (1.075 g·cm⁻³) due to the presence of the sulfur atom and the specific substitution pattern . While the predicted boiling point (305.5 ± 32.0 °C) is comparable to that of the 2-thienyl isomer (also predicted at 305.5 °C), the 3-thienyl substitution places the sulfur heteroatom at a meta-like position relative to the β-amino acid backbone, altering the electronic character of the aromatic ring . In the synthesis of the corresponding free acid (CAS 94333-62-7), the ¹H NMR spectrum (300 MHz, TFA-d) shows distinct thiophene proton signals at δ 6.97–6.91 (m, 2-H and 5-H) and δ 6.63–6.61 (m, 4-H), with ¹³C NMR signals at δ 131.92 (C2), 126.76 (C4), and 123.48/122.45 (C3/C5), confirming the 3-substitution connectivity . This regiochemistry avoids the steric congestion near the sulfur atom that occurs in the 2-thienyl isomer during amide coupling reactions.
| Evidence Dimension | Predicted density (g·cm⁻³) and thiophene ring connectivity |
|---|---|
| Target Compound Data | Density: 1.178 ± 0.06 g·cm⁻³ (predicted); thiophene attached at C3 position |
| Comparator Or Baseline | Ethyl 3-amino-3-phenylpropanoate (CAS 6335-76-8): Density 1.075 g·cm⁻³; Ethyl 3-amino-3-(thiophen-2-yl)propanoate (CAS 93447-77-9): Density N/A, BP 305.5 °C (predicted) |
| Quantified Difference | Target compound is ~0.103 g·cm⁻³ denser than phenyl analog; ∼9.6% higher density reflecting sulfur incorporation and substitution pattern |
| Conditions | Predicted values using ACD/Labs Percepta or analogous computational platform; free acid NMR in TFA-d at 300/75 MHz |
Why This Matters
The 3-thienyl connectivity provides a distinct electronic and steric environment at the β-carbon that cannot be replicated by the 2-thienyl isomer, directly affecting coupling efficiency and stereochemical outcomes in downstream chiral resolution and peptide synthesis applications.
